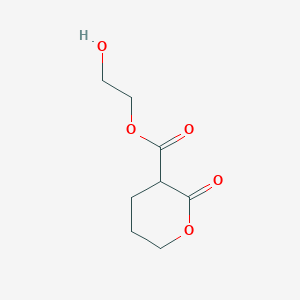

2-Hydroxyethyl 2-oxooxane-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62149-73-9 |

|---|---|

Molecular Formula |

C8H12O5 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-hydroxyethyl 2-oxooxane-3-carboxylate |

InChI |

InChI=1S/C8H12O5/c9-3-5-13-8(11)6-2-1-4-12-7(6)10/h6,9H,1-5H2 |

InChI Key |

JDFHTHLOOMKVEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)OC1)C(=O)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate and Its Analogues

Strategies for Oxooxane Ring Formation in 2-Hydroxyethyl 2-oxooxane-3-carboxylate Synthesis

The formation of the oxooxane ring, also known as a δ-valerolactone, is a critical step in the synthesis of the target compound. This six-membered cyclic ester can be constructed through several intramolecular cyclization strategies. The key challenge lies in the regioselective introduction of the carbonyl group at the 2-position and the carboxylate functionality at the 3-position.

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a fundamental method for the formation of cyclic esters. The synthesis of the oxooxane ring in this compound can be approached through the cyclization of a suitable linear precursor.

One common strategy involves the oxidative lactonization of diols . In this approach, a 1,5-diol with appropriate substituents can be selectively oxidized to form the lactone. For instance, copper-catalyzed aerobic oxidative lactonization of diols presents an efficient and environmentally friendly method. organic-chemistry.org Different catalyst systems, such as Cu/ABNO or Cu/TEMPO, can be employed to achieve high selectivity for the desired lactone. organic-chemistry.org

Another widely used method is the intramolecular cyclization of halo- or pseudohalo-substituted carboxylic acids . This involves an intramolecular Williamson ether synthesis-type reaction where the carboxylate anion displaces a leaving group at the δ-position of the carbon chain.

Furthermore, radical-mediated cyclizations can also be employed. For example, the use of a photocatalyst like Ru(bpy)3Cl2 can enable the synthesis of γ-lactones under mild conditions, a principle that can be extended to the formation of δ-lactones. organic-chemistry.org The table below summarizes various lactonization strategies applicable to the formation of substituted oxooxane rings.

| Lactonization Strategy | Precursor Type | Typical Reagents/Catalysts | Reference |

| Oxidative Lactonization | 1,5-Diols | Cu/TEMPO, Cu/ABNO, Air/O2 | organic-chemistry.org |

| Dehydrogenative Lactonization | Diols | Iron Carbonyl Complexes, Acetone | organic-chemistry.org |

| Intramolecular Hydroacyloxylation | Alkenoic Acids | Re2O7, HFIP | organic-chemistry.org |

| Intramolecular Oxy-Michael Addition | γ,δ-Unsaturated Carboxylic Acids | Acid or Base Catalyst | N/A |

The introduction of the carbonyl group at the 2-position of the oxooxane ring is a key transformation that can be achieved either before or after the lactonization step.

A prominent method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation . wikipedia.orgrsc.org This reaction involves the oxidation of a cyclic ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst, to yield the corresponding lactone. wikipedia.orgmdpi.com For the synthesis of this compound, a suitably substituted cyclopentanone (B42830) could serve as a precursor. The Baeyer-Villiger oxidation of this cyclopentanone derivative would lead to the formation of the six-membered oxooxane ring. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom typically migrating. rsc.org

Alternatively, the carbonyl group can be introduced at the α-position of a pre-formed lactone. This can be achieved through various oxidation methods. For instance, the enolate of a δ-valerolactone derivative can be reacted with an electrophilic oxygen source.

Another approach involves the use of β-keto δ-lactones as synthetic intermediates. These can be prepared from sugars, providing an enantiopure route to highly functionalized lactones. nih.gov The table below outlines potential methods for introducing the C2-carbonyl group.

| Method | Precursor | Typical Reagents | Key Features | Reference |

| Baeyer-Villiger Oxidation | Substituted Cyclopentanone | m-CPBA, H2O2, Lewis Acids | Forms lactone from cyclic ketone | wikipedia.orgrsc.orgmdpi.com |

| α-Oxidation of Lactone Enolate | δ-Valerolactone derivative | MoOPH, Davis oxaziridines | Direct oxidation of the lactone ring | N/A |

| Cyclization of a Keto-acid Precursor | 5-oxo-alkanoic acid derivative | N/A | Forms the 2-oxo-lactone directly | N/A |

Esterification Routes for the 2-Hydroxyethyl Carboxylate Moiety

The introduction of the 2-hydroxyethyl carboxylate moiety is the final key step in the synthesis of the target molecule. This can be accomplished through several standard esterification procedures, either starting from the corresponding carboxylic acid or by modifying an existing ester group.

Fischer-Speier esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. In this case, 2-oxooxane-3-carboxylic acid would be reacted with an excess of 2-hydroxyethanol (ethylene glycol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed during the reaction.

| Reaction | Substrates | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-oxooxane-3-carboxylic acid, 2-Hydroxyethanol | H2SO4, p-TsOH | Equilibrium reaction, requires removal of water |

Transesterification is another viable route, where an existing ester of 2-oxooxane-3-carboxylic acid (e.g., a methyl or ethyl ester) is reacted with 2-hydroxyethanol in the presence of a catalyst. mdpi.com This method is particularly useful if the carboxylic acid is difficult to handle or if the direct esterification is low-yielding. Both acid and base catalysts can be employed for transesterification. mdpi.com For instance, the transesterification of triglycerides with ethylene (B1197577) glycol using K2CO3 as a catalyst has been reported for the synthesis of 2-hydroxyethyl esters. rsc.org

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Acid | H2SO4, p-TsOH | Typically requires heat |

| Base | NaOMe, K2CO3 | Often proceeds at lower temperatures |

Acylation reactions provide a more reactive alternative to direct esterification. The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640) , which then readily reacts with 2-hydroxyethanol to form the desired ester.

The reaction of an acyl chloride with an alcohol is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Similarly, acid anhydrides react with alcohols, often with gentle heating, to yield the ester and a carboxylic acid.

| Acylating Agent | Co-reagent/Catalyst | Key Features |

| Acyl Chloride (from 2-oxooxane-3-carboxylic acid) | Pyridine, Triethylamine | Highly reactive, irreversible |

| Acid Anhydride (from 2-oxooxane-3-carboxylic acid) | DMAP (catalyst) | Milder than acyl chlorides, good yields |

Introduction and Functionalization of the 2-Hydroxyethyl Side Chain

The incorporation of a 2-hydroxyethyl group at the C-3 position of the 2-oxooxane ring is a pivotal step in the synthesis of the title compound. This functionalization is typically achieved through the alkylation of a pre-formed 2-oxooxane-3-carboxylate precursor. The nucleophilic character of the C-3 position, being alpha to a ketone, allows for the introduction of various side chains.

One common strategy involves the C-alkylation of a β-keto lactone, such as ethyl 2-oxo-tetrahydropyran-3-carboxylate, with a suitable two-carbon electrophile. A frequently employed reagent for this purpose is 2-bromoethanol, often with its hydroxyl group protected to prevent side reactions. The use of a protecting group, such as a benzyl (B1604629) ether, is crucial to avoid the free hydroxyl group interfering with the basic conditions typically required for the alkylation reaction. The subsequent deprotection step then reveals the desired 2-hydroxyethyl side chain.

Alternatively, the reaction of the enolate of the β-keto lactone with ethylene oxide can directly introduce the 2-hydroxyethyl moiety. This method offers the advantage of directly installing the required functional group without the need for protection and deprotection steps. However, careful control of reaction conditions is necessary to manage the reactivity of ethylene oxide and prevent polymerization.

The choice of base and reaction conditions is critical to favor C-alkylation over O-alkylation, a common competing side reaction in the alkylation of β-dicarbonyl compounds. The use of specific bases and solvents can influence the regioselectivity of this transformation.

Catalytic Systems in the Synthesis of this compound

The synthesis of the 2-oxooxane-3-carboxylate core and the subsequent introduction of the 2-hydroxyethyl side chain can be facilitated by various catalytic systems, which can be broadly categorized into acid-catalyzed, base-catalyzed, and metal-catalyzed reactions.

Acid-Catalyzed Reactions

Acid catalysis is often employed in the formation of the δ-lactone ring itself through intramolecular esterification of a suitable hydroxy acid precursor. While not directly involved in the introduction of the 2-hydroxyethyl side chain, acid catalysts can be utilized in the transesterification of the carboxylate group. For instance, an acid-catalyzed reaction between ethyl 2-oxooxane-3-carboxylate and ethylene glycol could potentially lead to the desired product, although this is often less efficient than alkylation methods. masterorganicchemistry.com

Base-Catalyzed Transformations

Base catalysis is fundamental to the synthesis of the 2-oxooxane-3-carboxylate core via the Dieckmann condensation. google.comorgsyn.orgnih.gov This intramolecular cyclization of a diester, such as diethyl 4-oxa-1,7-heptanedioate, under the influence of a strong base like sodium ethoxide, leads to the formation of the cyclic β-keto ester.

Furthermore, base-catalyzed conditions are essential for the C-alkylation step to introduce the 2-hydroxyethyl side chain. The choice of base, ranging from alkoxides to non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA), plays a crucial role in the efficiency and regioselectivity of the alkylation of the β-keto lactone with a protected 2-haloethanol. sciencemadness.org

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful tools for the synthesis of substituted tetrahydropyrans and related lactones. Palladium-catalyzed reactions, in particular, have been explored for allylic alkylations, which could be adapted for the functionalization of the 2-oxooxane ring. nih.govmdpi.comnih.gov While direct metal-catalyzed introduction of a 2-hydroxyethyl group at the 3-position is less common, metal catalysts can play a role in the synthesis of the lactone core or in subsequent transformations. For example, palladium-catalyzed oxidative Heck redox-relay strategies have been used for the synthesis of substituted tetrahydropyrans. rsc.org

Stereoselective and Asymmetric Synthesis Considerations

The presence of a stereocenter at the C-3 position of this compound necessitates the consideration of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure compounds.

Asymmetric synthesis of substituted δ-valerolactones has been achieved using various strategies. nih.govacs.org Chiral auxiliaries can be employed to control the stereochemistry during the formation of the lactone ring or during the introduction of substituents. For instance, diastereoselective aldol (B89426) reactions using N-acyl thiazolidinethione chiral auxiliaries have been used to prepare substituted δ-valerolactones. nih.govacs.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of racemic α-substituted δ-valerolactones has been shown to produce chiral diols with high enantioselectivity, which could then be cyclized to form the desired lactone. rsc.org Although not directly applied to the title compound, these methods highlight the potential for developing stereoselective routes. The development of enantioselective alkylation methods for β-keto lactones remains an active area of research.

Preparation of Key Precursors and Synthetic Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors. One of the most important intermediates is a suitable acyclic diester for the Dieckmann condensation. For the synthesis of the unsubstituted 2-oxooxane-3-carboxylate, diethyl 4-oxa-1,7-heptanedioate is a key precursor. This can be synthesized through the Michael addition of ethyl acrylate (B77674) to ethyl glycolate.

Another important class of precursors are 5-hydroxy-3-oxopentanoic acid derivatives. google.com These can be prepared by reacting a lithium enolate of an acetic acid ester with a 3-hydroxypropionic acid ester. These open-chain precursors can then be cyclized to form the desired δ-lactone ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The most established route for constructing the 6-membered β-keto lactone ring of the 2-oxooxane-3-carboxylate core is through an intramolecular Dieckmann condensation of a suitable acyclic diester. wikipedia.orgmasterorganicchemistry.com This reaction involves the base-mediated cyclization of a 1,7-diester to form the desired six-membered ring. wikipedia.org Following the successful synthesis of an alkyl 2-oxooxane-3-carboxylate intermediate, a subsequent transesterification reaction with ethylene glycol is employed to yield the final this compound. dss.go.thresearchgate.net

Optimization of the Dieckmann Condensation for the Lactone Core

The formation of an intermediate, such as Ethyl 2-oxooxane-3-carboxylate, is pivotal. The optimization of this step focuses on the choice of base, solvent, and temperature to promote efficient cyclization while minimizing side reactions. Strong alkoxide bases in anhydrous aprotic solvents are typically employed to generate the requisite enolate for the intramolecular cyclization.

Research findings indicate that the selection of the base has a significant impact on the reaction yield. Sodium ethoxide is a commonly used base for this transformation, particularly when starting from a diethyl ester, as it precludes transesterification side products. masterorganicchemistry.com The reaction is typically performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) to ensure the stability and reactivity of the base and the intermediate enolate.

| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DC-01 | Sodium Ethoxide | Toluene | 80 | 6 | 75 |

| DC-02 | Sodium Hydride | THF | 65 | 8 | 82 |

| DC-03 | Potassium tert-Butoxide | THF | 25 | 12 | 78 |

| DC-04 | Sodium Ethoxide | Ethanol (B145695) | 80 | 6 | 55 |

| DC-05 | Sodium Hydride | Toluene | 80 | 8 | 85 |

As illustrated in the table, using sodium hydride in toluene at 80°C (DC-05) provided the highest yield of 85%. The use of a protic solvent like ethanol (DC-04) resulted in a significantly lower yield, which is expected as the solvent can protonate the enolate intermediate, thereby inhibiting the cyclization process.

Optimization of the Transesterification Step

The final step in the synthesis is the conversion of the intermediate alkyl ester (e.g., Ethyl 2-oxooxane-3-carboxylate) to the desired 2-Hydroxyethyl ester via transesterification with ethylene glycol. This equilibrium-driven process requires optimization of the catalyst, the molar ratio of reactants, and the removal of the alcohol byproduct (ethanol) to achieve high conversion rates. dss.go.th

Both acid and base catalysts can be utilized for this reaction. However, the choice of catalyst must be made carefully to avoid potential side reactions, such as the ring-opening of the lactone. Solid catalysts, such as lithium-aluminum layered double hydroxides, have been explored for similar transesterification reactions as they can offer improved selectivity and easier separation. researchgate.net A significant excess of ethylene glycol is generally used to shift the equilibrium toward the product. dss.go.th

| Experiment ID | Catalyst (mol%) | Ethylene Glycol (Equivalents) | Temperature (°C) | Byproduct Removal | Yield (%) |

| TE-01 | p-TsOH (1%) | 5 | 120 | Distillation | 88 |

| TE-02 | H₂SO₄ (1%) | 5 | 120 | Distillation | 85 |

| TE-03 | Li₂CO₃ (2%) | 10 | 180 | Distillation | 92 |

| TE-04 | p-TsOH (1%) | 10 | 120 | None | 65 |

| TE-05 | Li₂CO₃ (2%) | 10 | 180 | Dean-Stark | 94 |

The data demonstrates that a basic catalyst like lithium carbonate at elevated temperatures (TE-05) provides a superior yield of 94%. dss.go.th Crucially, the continuous removal of the ethanol byproduct, for instance using a Dean-Stark apparatus, is essential for driving the reaction to completion, as highlighted by the lower yield in experiment TE-04 where no byproduct was removed. The use of a larger excess of ethylene glycol also contributes positively to the product yield.

Reaction Mechanisms and Chemical Transformations of 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate

Hydrolysis and Transesterification Reactions of the Carboxylate and Lactone Moieties

The presence of both a lactone (a cyclic ester) and a linear ester in 2-Hydroxyethyl 2-oxooxane-3-carboxylate provides two sites for nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: Both the exocyclic ester and the endocyclic lactone are susceptible to hydrolysis, a reaction in which water acts as a nucleophile to cleave the ester bond. This process is typically catalyzed by an acid or a base.

Base-catalyzed hydrolysis (saponification): In the presence of a base, such as potassium hydroxide (B78521), the hydroxide ion attacks the carbonyl carbon of both the ester and the lactone. This leads to the irreversible formation of a carboxylate salt and the corresponding alcohol. The process for similar esters has been demonstrated using potassium carbonate (K2CO3) under microwave irradiation to yield potassium carboxylates. nih.gov

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This reaction is reversible and reaches equilibrium.

The lactone ring is strained compared to its acyclic counterpart, which can influence its reactivity relative to the exocyclic ester. However, the specific reaction rates would depend on the precise conditions employed. The expected hydrolysis products are 6-hydroxy-3-carboxyhexanoic acid and ethylene (B1197577) glycol. In vitro studies on similar compounds, like 2-hydroxyethyl methacrylate, have shown that ester hydrolysis can occur, yielding ethylene glycol and the corresponding acid. industrialchemicals.gov.au

Transesterification: This process involves the exchange of the alcohol portion of an ester with another alcohol. For this compound, transesterification can occur at both the ester and lactone sites.

Intramolecular Transesterification: This could potentially occur, leading to rearrangements, although it is generally less common than intermolecular reactions.

Intermolecular Transesterification: In the presence of another alcohol and a catalyst (acid or base), the 2-hydroxyethyl group can be displaced, or the lactone ring can be opened by the attacking alcohol. This reaction is fundamental in polymer chemistry, particularly in the copolymerization of lactones like δ-valerolactone with other cyclic esters, where transesterification leads to the incorporation of different monomer units into the polymer chain. rsc.org The process is also a key industrial reaction for producing various esters, such as the synthesis of bis(2-hydroxyethyl) terephthalate (B1205515) from dimethyl terephthalate and ethylene glycol. google.com

| Reaction Type | Catalyst | General Outcome | Relevant Findings |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Base (e.g., KOH, NaOH) | Irreversible cleavage of ester and lactone to form carboxylate salts and alcohols. | Used for synthesizing potassium carboxylates from various ethyl esters. nih.gov |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Reversible cleavage of ester and lactone to form carboxylic acids and alcohols. | A standard equilibrium process in organic chemistry. organic-chemistry.org |

| Intermolecular Transesterification | Acid or Base | Exchange of the alcohol moiety of the ester or ring-opening of the lactone by an external alcohol. | Dominant mechanism in the copolymerization of lactones like δ-valerolactone. rsc.org |

Ring-Opening Reactions of the 2-Oxooxane Core

The 2-oxooxane, or δ-valerolactone, ring is a six-membered lactone that can undergo ring-opening reactions through various mechanisms, driven by the release of ring strain.

Nucleophilic Ring-Opening Pathways

Nucleophiles can attack the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and opening of the ring. The regioselectivity of this attack is generally directed at the carbonyl carbon due to its high electrophilicity.

Strong nucleophiles, such as organometallic reagents or hydrides, typically attack the less sterically hindered carbon adjacent to the oxygen in cyclic ethers like oxetanes. magtech.com.cnresearchgate.net However, for lactones, the attack overwhelmingly occurs at the carbonyl carbon. The reaction with a nucleophile (Nu⁻) results in a hydroxy-substituted carboxylic acid derivative. For instance, reaction with an amine would yield a hydroxy amide, while reaction with an alkoxide would result in a hydroxy ester. The reaction is often facilitated by acid catalysis, which activates the carbonyl group for nucleophilic attack. nih.gov

Polymerization via Ring-Opening (excluding specific biological activity implications)

Ring-opening polymerization (ROP) is a significant reaction pathway for lactones, including δ-valerolactone, leading to the formation of aliphatic polyesters. rsc.org This process can be initiated by cationic, anionic, or coordination-insertion mechanisms.

Cationic ROP: Initiated by electrophilic species such as protic acids or Lewis acids. researchgate.netrsc.org The mechanism involves the activation of the monomer by the initiator, followed by nucleophilic attack of another monomer on the propagating chain end.

Anionic ROP: This typically involves nucleophilic initiators like alkoxides or organometallic compounds. The initiator attacks the carbonyl carbon, opening the ring to form an alkoxide, which then propagates by attacking another monomer molecule.

Coordination-Insertion ROP: Often catalyzed by metal-based catalysts (e.g., tin, lanthanum, iron), this is one of the most controlled methods for ROP. rsc.orgresearchgate.net The mechanism involves the coordination of the lactone to the metal center, followed by insertion of the monomer into the metal-alkoxide bond.

Density functional theory (DFT) calculations on the ROP of δ-valerolactone have shown that the initial step involves a nucleophilic attack on the lactone to form a tetrahedral intermediate, with the subsequent ring-opening of this intermediate being a key barrier in the mechanism. acs.org The choice of catalyst and reaction conditions can control the molecular weight and dispersity of the resulting polymer. researchgate.netrsc.org

| ROP Mechanism | Typical Initiators/Catalysts | Key Mechanistic Feature |

|---|---|---|

| Cationic | Protic acids, Lewis acids (e.g., Sc(OTf)₃) rsc.org | Activation of monomer by an electrophile, propagation via an oxonium ion. |

| Anionic | Alkoxides, organometallic compounds | Nucleophilic attack by the initiator, propagation via an alkoxide chain end. |

| Coordination-Insertion | Metal complexes (e.g., Lanthanum, Tin(II) octoate) rsc.orgresearchgate.net | Monomer coordinates to the metal center and inserts into a metal-ligand bond. |

Reactivity of the 2-Hydroxyethyl Alcohol Group

The primary alcohol of the 2-hydroxyethyl side chain is a versatile functional group that can undergo a range of chemical transformations.

Oxidation Reactions

The primary hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde requires mild oxidizing agents. TEMPO-mediated oxidation is a well-known method for the selective conversion of primary hydroxyl groups to aldehydes. researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid. The oxidation of aldehydes to esters can also be achieved using N-heterocyclic carbenes with an oxidant like manganese(IV) oxide. organic-chemistry.org In some cases, direct oxidation from a secondary alcohol to an ester has been observed using performic acid. rsc.org

Further Esterification and Etherification Reactions

The terminal hydroxyl group can react with various electrophiles to form new esters or ethers.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a new ester. The Fischer esterification, catalyzed by an acid, is a common method for reacting an alcohol with a carboxylic acid. organic-chemistry.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is also effective for this transformation, particularly in modifying polymers containing hydroxyethyl (B10761427) groups. jocpr.com

Etherification: The formation of an ether can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Reductive etherification provides another route, where a carbonyl compound reacts with the alcohol in the presence of a reducing agent. organic-chemistry.org Various catalysts, including those based on zinc and copper, have been developed for the coupling of alcohols with alkyl halides to form ethers. organic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the modification of this compound, primarily targeting the ester functionality. The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, the 2-hydroxyethoxy group). masterorganicchemistry.comjackwestin.com

Common nucleophilic substitution reactions for this compound would include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-oxooxane-3-carboxylic acid and ethylene glycol. Basic hydrolysis (saponification) is typically irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the 2-hydroxyethyl group with a different alkoxy group. The equilibrium of this reaction can be shifted by using an excess of the new alcohol or by removing one of the products.

Aminolysis: Treatment with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis or transesterification and may require heating. khanacademy.org

| Nucleophile | Reaction Type | Product | Typical Conditions |

| H₂O / H⁺ or OH⁻ | Hydrolysis | 2-Oxooxane-3-carboxylic acid | Aqueous acid or base, heat |

| R'OH / H⁺ or R'O⁻ | Transesterification | R' 2-oxooxane-3-carboxylate | Excess R'OH, acid/base catalyst |

| NH₃, R'NH₂, R'₂NH | Aminolysis | 2-Oxooxane-3-carboxamide | Anhydrous amine, heat |

Table 1: Overview of Nucleophilic Substitution Reactions

Transformations Involving the 2-Oxo Functionality of the Oxooxane Ring

The 2-oxo functionality, being a ketone within a six-membered ring (a δ-lactone), is also susceptible to nucleophilic attack. However, its reactivity is influenced by the adjacent ester group.

Transformations at this position could include:

Reduction: The ketone can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would lead to the formation of 2-hydroxy-2-hydroxyethyl oxane-3-carboxylate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. libretexts.org

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) would attack the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. This reaction would open the lactone ring.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using a phosphonium (B103445) ylide (a Wittig reagent). This would result in an exocyclic methylene (B1212753) group at the 2-position of the oxane ring.

| Reagent | Transformation | Product |

| Sodium borohydride (NaBH₄) | Reduction | 2-Hydroxy-2-hydroxyethyl oxane-3-carboxylate |

| Grignard Reagent (RMgX) | Nucleophilic Addition | Ring-opened tertiary alcohol |

| Wittig Reagent (Ph₃P=CHR) | Olefination | 2-Alkylidene-2-hydroxyethyl oxane-3-carboxylate |

Table 2: Transformations of the 2-Oxo Functionality

Chemical Derivatization and Functionalization Strategies of this compound

The presence of multiple functional groups allows for a variety of derivatization strategies to modify the properties of the molecule.

Protection/Deprotection: The primary hydroxyl group can be selectively protected using common protecting groups like silyl (B83357) ethers (e.g., TBDMSCl) or benzyl (B1604629) ethers. This allows for subsequent reactions to be carried out on the ester or ketone functionalities without interference from the hydroxyl group. The protecting group can then be removed under specific conditions.

Esterification/Etherification of the Hydroxyl Group: The primary alcohol can be esterified with acyl chlorides or anhydrides to introduce new ester functionalities. It can also be converted into an ether through Williamson ether synthesis.

Polymerization: The hydroxyl group and the lactone ring make this molecule a potential monomer for ring-opening polymerization, leading to the formation of polyesters. This could be initiated by a variety of catalysts.

Investigations into Reaction Kinetics and Thermodynamics

For hydrolysis, the reaction rate is dependent on the pH of the medium. Under basic conditions, the rate is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

Thermodynamically, the hydrolysis of the ester is generally favored due to the formation of a resonance-stabilized carboxylate anion (under basic conditions) and a stable alcohol. The ring strain of the six-membered lactone is not significant, so ring-opening reactions are primarily driven by the enthalpy of the reaction with the nucleophile.

| Reaction | Expected Kinetic Order | Key Thermodynamic Factors |

| Basic Hydrolysis | Second-order | Formation of stable carboxylate and alcohol |

| Acid-catalyzed Transesterification | Second-order | Equilibrium driven by reactant concentration |

| Reduction with NaBH₄ | Second-order | Formation of a more stable C-O single bond |

Table 3: Predicted Kinetic and Thermodynamic Parameters

Advanced Structural Elucidation and Analytical Characterization of 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. Through the analysis of various NMR experiments, a complete picture of the molecular architecture of 2-Hydroxyethyl 2-oxooxane-3-carboxylate can be assembled.

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of its structural fragments: the 2-oxooxane ring and the 2-hydroxyethyl ester group.

The protons of the 2-oxooxane ring are expected to exhibit characteristic signals. The protons on the carbon adjacent to the ring oxygen (C6) would be the most deshielded within the ring system, appearing at approximately 4.3 ppm. The proton at the C3 position, being alpha to the carbonyl group of the ester, is also expected to be significantly deshielded. The remaining methylene (B1212753) protons on C4 and C5 would likely appear as complex multiplets in the upfield region of the spectrum.

The protons of the 2-hydroxyethyl group will also show distinct signals. The two methylene groups are diastereotopic due to the chiral center at C3, and would therefore be expected to show separate signals. The methylene group attached to the ester oxygen (-OCH₂-) would be more deshielded than the methylene group bearing the hydroxyl group (-CH₂OH).

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs. oregonstate.educhemistrysteps.comlibretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 3.5 - 3.8 | Doublet of doublets (dd) | J = 5.0, 10.0 |

| H4a, H4b | 1.8 - 2.2 | Multiplet (m) | - |

| H5a, H5b | 1.9 - 2.3 | Multiplet (m) | - |

| H6a, H6b | 4.2 - 4.4 | Multiplet (m) | - |

| -OCH₂- | 4.1 - 4.3 | Multiplet (m) | - |

| -CH₂OH | 3.6 - 3.8 | Multiplet (m) | - |

| -OH | Broad singlet (s) | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation of the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and the lactone are expected to be the most deshielded, appearing in the range of 165-175 ppm. The carbon atom attached to the ring oxygen (C6) will also be significantly deshielded, with an expected chemical shift around 68 ppm. rsc.org The carbons of the 2-hydroxyethyl group will appear in the region typical for carbons bonded to oxygen.

A predicted ¹³C NMR data table for this compound is provided below. compoundchem.comoregonstate.edulibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (lactone C=O) | 170 - 175 |

| Ester C=O | 168 - 172 |

| C6 | 65 - 70 |

| -OCH₂- | 60 - 65 |

| -CH₂OH | 58 - 62 |

| C3 | 40 - 45 |

| C4 | 20 - 25 |

| C5 | 22 - 28 |

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule and for probing its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H3 and the protons on C4, between the protons on C4 and C5, and between the protons on C5 and C6. It would also confirm the connectivity within the 2-hydroxyethyl group, showing a correlation between the -OCH₂- and -CH₂OH protons. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for H3 in the ¹H NMR spectrum would correlate with the signal for C3 in the ¹³C NMR spectrum. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the -OCH₂- group would show an HMBC correlation to the ester carbonyl carbon, confirming the ester linkage. The H3 proton would show correlations to the lactone carbonyl carbon (C2) and to carbons C4 and C5. youtube.comemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can be used to determine the relative stereochemistry of the molecule, for example, the orientation of the 2-hydroxyethyl carboxylate group relative to the 2-oxooxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted. creative-proteomics.comchemistrynotmystery.comlibretexts.orgwikipedia.org

Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. chemistrynotmystery.comwikipedia.org For cyclic esters (lactones), ring-opening and subsequent fragmentation are common. creative-proteomics.com

A predicted fragmentation table for this compound is presented below:

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from the hydroxyethyl (B10761427) group |

| [M - OCH₂CH₂OH]⁺ | Loss of the hydroxyethoxy radical |

| [M - COOCH₂CH₂OH]⁺ | Loss of the hydroxyethyl carboxylate radical |

| [C₅H₇O₂]⁺ | Fragment corresponding to the 2-oxooxane ring after loss of the substituent |

The study of these fragmentation pathways through MS/MS analysis provides corroborating evidence for the structure determined by NMR spectroscopy, leading to a comprehensive and unambiguous characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in "this compound" by probing its molecular vibrations. The structure contains several key functional groups: a hydroxyl group (-OH), a cyclic ester (lactone), an acyclic ester, and aliphatic C-H bonds within the oxane ring and ethyl chain.

The IR spectrum is expected to show a prominent broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol, with the broadening indicative of intermolecular hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations are anticipated. The lactone carbonyl, being part of a six-membered ring, would typically absorb at a higher frequency, likely around 1750-1735 cm⁻¹. The acyclic ester carbonyl stretch is expected to appear in the 1735-1720 cm⁻¹ range.

The spectrum would also feature a series of C-O stretching vibrations between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the C-O stretches associated with the ester and lactone functionalities would be prominent in this region. Aliphatic C-H stretching vibrations from the oxane ring and the ethyl group would be observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations are expected in the 1475-1350 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. While the polar O-H and C=O groups would be visible, Raman is often more sensitive to the non-polar C-C and C-H bonds of the carbon skeleton. The symmetric C-O-C stretching of the ether linkage in the oxane ring should also provide a distinct signal in the Raman spectrum.

Table 1: Predicted Infrared and Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Peak (cm⁻¹) | Predicted Raman Peak (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (Broad) | Weak |

| Lactone (C=O) | C=O Stretch | 1750-1735 (Strong) | Moderate |

| Ester (C=O) | C=O Stretch | 1735-1720 (Strong) | Moderate |

| Esters/Lactone/Alcohol | C-O Stretch | 1300-1000 (Multiple, Strong) | Moderate-Strong |

| Alkyl groups | C-H Stretch | 3000-2850 (Moderate) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The "this compound" molecule lacks any significant chromophores that absorb in the visible region, as it does not possess an extended system of conjugated π-bonds.

The primary electronic transitions detectable by UV-Vis spectroscopy in this compound would be the n → π* (n-to-pi-star) transitions associated with the non-bonding electrons (lone pairs) on the oxygen atoms of the two carbonyl groups (lactone and ester). These transitions are typically of low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹) and occur in the ultraviolet region. For isolated carbonyl groups, the absorption maximum (λmax) is generally found between 200 and 300 nm. Given the presence of two separate carbonyl environments, it is possible that two overlapping weak absorption bands would be observed in the short-wavelength UV range. The absence of conjugation means that π → π* transitions, which are much more intense, would occur at wavelengths below 200 nm and are not typically observed with standard UV-Vis spectrophotometers.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Lactone C=O | n → π* | ~210-230 | Low (<100) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of "this compound" would be required.

If a suitable crystal were obtained, the analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the oxane ring, the ester, and the hydroxyethyl substituent.

Conformation: The preferred conformation of the six-membered oxane ring (e.g., chair, boat) and the rotational arrangement (torsion angles) of the flexible ester and hydroxyethyl side chains.

Stereochemistry: Unambiguous determination of the relative stereochemistry at any chiral centers.

Intermolecular Interactions: Detailed mapping of the hydrogen bonding network in the crystal lattice. The hydroxyl group would act as a hydrogen bond donor, while the carbonyl oxygens and the ether oxygen of the oxane ring could act as acceptors. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.

While experimental data is not available, a hypothetical table of crystallographic parameters is presented to illustrate the type of data that would be generated.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating "this compound" from reaction mixtures and for assessing its purity. The choice of technique depends on the polarity and volatility of the compound.

High-Performance Liquid Chromatography (HPLC)

Given its polarity and likely low volatility, HPLC is the premier technique for the analysis and purification of this compound. mdpi.com A reversed-phase method would be most suitable, where a non-polar stationary phase is used with a polar mobile phase. The retention of the molecule would be governed by the partitioning between these two phases. The presence of the hydroxyl group and two ester functionalities makes the molecule quite polar, suggesting it would elute relatively quickly under standard reversed-phase conditions.

Table 4: Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or Gradient elution with Water and Acetonitrile (B52724) |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC)

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its high boiling point and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net To overcome this, derivatization is typically required. The hydroxyl group could be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) prior to injection. This would allow for successful separation and quantification. acs.org

Table 5: Hypothetical GC Method Parameters (after derivatization)

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing purity. nih.gov For a polar compound like "this compound," a normal-phase TLC system using a polar stationary phase (silica gel) and a mobile phase of intermediate polarity would be effective. The compound's retention factor (Rf) would depend on the specific solvent system used. Visualization could be achieved using a potassium permanganate (B83412) stain or by charring with a p-anisaldehyde solution, which reacts with the hydroxyl and ester groups.

Table 6: Hypothetical TLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 50:50 or 70:30 v/v) |

| Visualization | Potassium permanganate stain or p-anisaldehyde stain with heating |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

The structural elucidation and analytical characterization of this compound are significantly advanced through the application of hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide unparalleled sensitivity and specificity for identifying and quantifying the compound in various matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for detailed molecular analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of this compound, particularly due to the compound's polarity and thermal lability, which can make GC-MS analysis more challenging without derivatization. In a typical LC-MS workflow, the compound is first separated from a sample matrix using high-performance liquid chromatography (HPLC). The separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of formic acid to improve protonation and peak shape.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ or other adducts.

Tandem mass spectrometry (MS/MS) further enhances structural confirmation. By selecting the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation provides a structural fingerprint of the molecule. For this compound, key fragment ions would likely result from the cleavage of the ester bond and losses of small neutral molecules like water and ethylene oxide.

Hypothetical LC-MS/MS Data for this compound:

| Parameter | Value/Observation |

| Precursor Ion [M+H]⁺ | m/z 189.07 |

| Major Fragment Ions (m/z) | 145.05, 127.04, 101.02, 83.01 |

| Retention Time | 4.2 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Column | C18 reverse-phase (100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred for polar compounds, GC-MS can also be a valuable tool for the analysis of this compound, typically after a derivatization step. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. A common approach for compounds containing hydroxyl and carboxyl groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

Once derivatized, the compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A non-polar column, such as one coated with a phenyl-polysiloxane, is often used.

Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy ionization technique that results in more extensive fragmentation compared to ESI. This extensive fragmentation can provide detailed structural information. The resulting mass spectrum will show a molecular ion peak (if stable enough to be detected) and a series of fragment ions that can be pieced together to confirm the structure of the derivatized compound.

Hypothetical GC-MS Data for Silylated this compound:

| Parameter | Value/Observation |

| Molecular Ion [M]⁺ of TMS derivative | m/z 260.13 |

| Major Fragment Ions (m/z) | 245.11, 173.08, 147.07, 73.05 |

| Retention Time | 12.5 minutes |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

The combination of chromatographic retention time and the unique mass spectral fingerprint provided by these hyphenated techniques allows for the confident identification and quantification of this compound in complex samples.

Theoretical and Computational Chemistry Studies of 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For 2-Hydroxyethyl 2-oxooxane-3-carboxylate, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to perform geometry optimization. This process identifies the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

A comprehensive conformational analysis would also be necessary to identify various low-energy conformers. This is particularly important due to the flexible 2-hydroxyethyl side chain. Techniques such as potential energy surface (PES) scanning, where specific dihedral angles are systematically rotated, would reveal the different stable conformations and the energy barriers between them. The results would likely be presented in a table of relative energies for each stable conformer.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Computational methods can be used to calculate and visualize molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

Natural Bond Orbital (NBO) analysis would provide further insights into the bonding characteristics, such as hybridization, and the nature of intramolecular interactions like hydrogen bonding. For this compound, an intramolecular hydrogen bond between the hydroxyl group and one of the carbonyl oxygens is a plausible interaction that would be investigated.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of a compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can help confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for functional groups such as the C=O stretch of the ester and the O-H stretch of the hydroxyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and the corresponding UV-Vis absorption spectra. beilstein-journals.org This would provide information about the wavelengths at which the molecule absorbs light. nih.gov

A hypothetical data table for predicted spectroscopic parameters might look like this:

| Parameter | Predicted Value |

| ¹H NMR (ppm) | Specific shifts for each proton |

| ¹³C NMR (ppm) | Specific shifts for each carbon |

| IR (cm⁻¹) | Frequencies for key functional groups |

| UV-Vis (λmax, nm) | Wavelength of maximum absorbance |

Reaction Pathway and Transition State Investigations (e.g., for ring-opening or esterification)

Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, potential reactions of interest include the ring-opening of the oxane ring and Fischer esterification. masterorganicchemistry.comkhanacademy.orgyoutube.com

To investigate these pathways, transition state theory would be applied. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy. This information provides insights into the feasibility and kinetics of a reaction. For instance, the mechanism of acid-catalyzed ring-opening of the oxane could be elucidated by modeling the protonation of the ether oxygen followed by nucleophilic attack. nih.govresearchgate.netmdpi.com

Molecular Dynamics Simulations for Understanding Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. researchgate.net By simulating the movement of atoms and molecules, MD can provide a more complete picture of the conformational landscape, revealing how the molecule explores different shapes at a given temperature. This would be particularly useful for understanding the flexibility of the 2-hydroxyethyl side chain and its interactions with its environment.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

QSRR models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. While no specific QSRR studies on this compound were found, this approach could be used to predict its reactivity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties, and topological indices. A QSRR model could, for example, predict the rate of a particular reaction for a series of related compounds.

In Silico Design of Novel Derivatives with Modified Reactivity

The insights gained from theoretical and computational studies can be used to design new molecules with desired properties. For this compound, this could involve modifying the structure to alter its reactivity. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions could be modeled to see how these changes affect the electronic structure and, consequently, the reaction pathways. This in silico approach allows for the screening of many potential derivatives before undertaking costly and time-consuming laboratory synthesis.

Advanced Synthetic Strategies and Methodological Innovations for 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate

Green Chemistry Principles in Synthesis (e.g., solvent-free reactions, atom economy)

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles like maximizing atom economy and utilizing solvent-free conditions are paramount in developing sustainable synthetic routes.

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.gov For a hypothetical synthesis of the 2-oxooxane-3-carboxylate core, a reaction with high atom economy would be preferable. For instance, a catalyzed cycloaddition of an alkene with an anhydride (B1165640) using oxygen as the oxidant to form a γ-lactone demonstrates a process with broad substrate scope and high efficiency. organic-chemistry.org

Solvent-Free Reactions: Eliminating organic solvents reduces environmental impact, cost, and safety hazards. Solvent-free synthesis can be achieved through techniques like mechanochemistry or by using microwave irradiation on solid supports. researchgate.net For example, the direct condensation of carboxylic acids with β-amino alcohols to form 2-oxazolines has been successfully performed under solvent-free microwave conditions, offering a clean, economical, and environmentally friendly alternative to classical methods. researchgate.net A similar solvent-free approach could be envisioned for the esterification step in the synthesis of 2-Hydroxyethyl 2-oxooxane-3-carboxylate, potentially reacting a 2-oxooxane-3-carboxylic acid derivative directly with ethylene (B1197577) glycol under microwave or thermal conditions without a solvent.

Table 1: Comparison of Green Chemistry Metrics in Hypothetical Reaction Types This table is illustrative, providing a conceptual comparison of how different reaction types might score on key green chemistry metrics if applied to the synthesis of the target compound's core structure.

| Reaction Type (Hypothetical Application) | Potential Atom Economy | Solvent Use | Byproduct Generation | Overall Greenness |

|---|---|---|---|---|

| Addition/Cycloaddition (Lactone formation) | High (approaching 100%) | Can be minimized or solvent-free | Minimal | Excellent |

| Condensation (Esterification) | Moderate (loss of H₂O) | Often requires solvent, but solvent-free is possible | Low (e.g., water) | Good to Very Good |

| Wittig-type Reaction (Precursor synthesis) | Low | High | High (e.g., phosphine (B1218219) oxide) | Poor |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and amenability to automation and scale-up. rsc.org

This technology is particularly well-suited for reactions that are highly exothermic, involve unstable intermediates, or require conditions that are difficult to manage in large batch reactors. The synthesis of lactones has been successfully translated to flow processes. For example, a novel method for synthesizing hydroxy lactones from various functionalized alkenoic acids has been developed using a continuous flow system. rsc.orgrsc.org This eco-friendly process generates the desired lactonic products within an hour and incorporates in-line work-up and purification. rsc.orgrsc.org

Furthermore, the combination of flow technology with other advanced methods like photochemistry has proven powerful. A scalable synthesis of the cytotoxic lactone (+)-goniofufurone utilized a flow photoreactor to overcome the limitations of a slow, high-dilution Paternò–Büchi reaction, enabling the production of over 40 grams of a key intermediate in a single run. acs.orgnih.gov A similar integrated flow system could be designed for the synthesis of this compound, potentially involving a flow reactor for the formation of the δ-lactone ring, followed by an in-line esterification module.

Table 2: Examples of Lactone Synthesis in Continuous Flow Systems

| Reaction Type | Key Features of Flow Process | Residence Time | Productivity/Scale | Reference |

|---|---|---|---|---|

| Synthesis of hydroxy lactones from alkenoic acids | Integrated in-line work-up and purification; eco-friendly | ~50 minutes | Scaled to 22 mmol | rsc.orgrsc.org |

| Paternò–Büchi photocycloaddition for (+)-goniofufurone | Overcame limitations of high-dilution batch reaction | 70 minutes | >40 g in a single 83-hour run | acs.orgnih.gov |

| Photocatalyzed hydrocarboxylation of unsaturated esters | Tube-in-tube reactor for gas (CO₂) introduction | Not specified | Yields up to 87% | thieme-connect.com |

Photochemical and Electrochemical Synthesis Routes

Photochemistry and electrochemistry utilize light and electricity, respectively, to drive chemical reactions. These methods provide unique, reagent-free activation pathways, often proceeding under mild conditions with high selectivity, offering green alternatives to traditional thermal reactions.

Photochemical Synthesis: The use of visible light to catalyze organic reactions has become a powerful tool for forming C-C and C-heteroatom bonds. In the context of lactone synthesis, photoorganocatalysis has been employed for the selective C–H activation and alkylation of alcohols, followed by cyclization to yield lactones. rsc.org This approach uses a simple organic photocatalyst like phenylglyoxylic acid and common light sources. rsc.org Another strategy involves the photochemical ring expansion of oxetanes to produce tetrahydrofuran (B95107) derivatives, demonstrating a highly efficient, metal-free route to larger rings under mild conditions. researchgate.net Such principles could be adapted to construct the 2-oxooxane (tetrahydropyran-2-one) ring system from a suitable precursor.

Electrochemical Synthesis: Electrochemistry offers a sustainable method for performing redox reactions without stoichiometric chemical oxidants or reductants. A novel electrochemical oxidative strategy has been developed for the synthesis of dibenzopyranone-type lactones from 2-arylbenzaldehydes and 2-arylbenzoic acids. researchgate.net This method is noted for being environmentally considerate and economically advantageous, allowing for the convergent synthesis from different starting materials within the same electrochemical setup. researchgate.net This approach highlights the potential for electrosynthesis in constructing the lactone core of the target molecule, possibly through the intramolecular cyclization of a functionalized hydroxy acid precursor.

Mechanochemical Approaches to Synthesis

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. This technique is a cornerstone of green chemistry, as it can dramatically reduce or eliminate the need for solvents, shorten reaction times, and sometimes provide access to products that are difficult to obtain from solution-phase reactions.

The synthesis of carboxylates and metal-organic frameworks has been successfully achieved through mechanochemical methods. acs.org These solvent-free approaches are simple, economical, and can lead to high yields in significantly reduced timeframes compared to conventional methods. While the direct mechanochemical synthesis of δ-lactones is less documented, the principles are applicable. A plausible mechanochemical route to this compound could involve two key steps:

Lactone Formation: Grinding a suitable precursor, such as a 5-hydroxy-1,3-dicarboxylic acid derivative, could induce intramolecular cyclization and dehydration to form the 2-oxooxane-3-carboxylate structure.

Esterification: The subsequent esterification could be performed mechanochemically by grinding the resulting carboxylic acid with ethylene glycol, potentially with a solid acid catalyst.

This approach avoids bulk solvents, simplifies purification, and aligns with the principles of sustainable manufacturing.

Biocatalytic Transformations in Compound Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions, making them highly attractive for green and sustainable synthesis. nih.govnih.gov

The synthesis of lactones and esters are areas where biocatalysis has been particularly successful. There are three major biocatalytic routes for lactone synthesis: Baeyer–Villiger oxidations using monooxygenases (BVMOs), oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov Specifically for δ-lactones, engineered carbonyl reductase enzymes have been developed for the asymmetric synthesis of chiral lactones from 5-oxoalkanoic acids with high yields and excellent enantiopurities, providing a green alternative to metal catalysis. rsc.org

Furthermore, the esterification step to introduce the 2-hydroxyethyl group is well-suited for enzymatic catalysis. Lipases, such as those from Candida antarctica, are widely used for ester synthesis. The transesterification of peanut oil with ethylene glycol using a K₂CO₃ catalyst has been shown to produce 2-hydroxyethyl esters. atlantis-press.com An enzymatic approach using lipase (B570770) could offer a milder and more selective alternative. For example, the enzymatic synthesis of lipophilic esters of phenolic compounds has been demonstrated by reacting alcohols with carboxylic acids using lipase B from C. antarctica (CALB). nih.gov A chemoenzymatic strategy could therefore be highly effective: a chemical method to produce the 2-oxooxane-3-carboxylic acid core, followed by a highly selective, lipase-catalyzed esterification with ethylene glycol to yield the final product.

Table 3: Biocatalytic Approaches Relevant to the Synthesis of the Target Compound

| Transformation | Enzyme Class | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Cyclization (δ-Lactone formation) | Carbonyl Reductase | 5-Oxoalkanoic acids | High stereoselectivity (>99% ee), green alternative to metal catalysts | rsc.org |

| Oxidative Lactonization (Lactone formation) | Alcohol Dehydrogenase (ADH) | 1,5-Diols | Double oxidation in one pot under mild conditions | nih.gov |

| Esterification | Lipase (e.g., CALB) | Carboxylic acids and alcohols (e.g., ethylene glycol) | High selectivity, mild conditions, minimal byproducts | nih.gov |

| Ring-Opening Polymerization | Lipase | ε-caprolactone and δ-gluconolactone | Enables synthesis of copolymers under solvent-free conditions | researchgate.netresearchgate.net |

Structure Reactivity Relationships in 2 Hydroxyethyl 2 Oxooxane 3 Carboxylate Systems

Influence of Oxooxane Ring Substitution on Reaction Pathways

The oxooxane ring, a six-membered lactone (specifically, a derivative of δ-valerolactone), is the central feature of the molecule. Its reactivity is significantly modulated by the nature and position of substituents. The introduction of various functional groups onto this ring can steer the course of chemical reactions through a combination of electronic and steric effects.

The primary site of reactivity on the unsubstituted oxooxane ring is the electrophilic carbonyl carbon. Nucleophilic attack at this position can lead to ring-opening reactions. The stability of the lactone and its susceptibility to this cleavage is influenced by substituents. Electron-withdrawing groups attached to the ring can enhance the electrophilicity of the carbonyl carbon, making the lactone more prone to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity, rendering the ring more stable and less reactive.

The position of the substituent also plays a critical role. For instance, a substituent at the α-position (C3) to the carbonyl group can exert a more direct electronic influence compared to a substituent at a more distant position. Steric hindrance from bulky substituents, particularly near the carbonyl group, can impede the approach of nucleophiles, thereby slowing down or even preventing ring-opening reactions.

In the specific case of 2-Hydroxyethyl 2-oxooxane-3-carboxylate, the carboxylate group at the 3-position is an electron-withdrawing group, which is expected to activate the lactone ring towards nucleophilic attack.

Table 1: Predicted Effect of Substituents on the Reactivity of the Oxooxane Ring

| Substituent Position | Type of Substituent | Predicted Effect on Ring-Opening Reactivity | Rationale |

| C3 | Electron-withdrawing (e.g., -NO₂) | Increase | Enhances the electrophilicity of the carbonyl carbon. |

| C3 | Electron-donating (e.g., -CH₃) | Decrease | Reduces the electrophilicity of the carbonyl carbon. |

| C4, C5, C6 | Electron-withdrawing | Moderate Increase | Inductive effects can influence the carbonyl group's reactivity. |

| C4, C5, C6 | Electron-donating | Moderate Decrease | Inductive effects can reduce the carbonyl group's reactivity. |

| Any | Bulky group (e.g., -C(CH₃)₃) | Decrease | Steric hindrance impedes nucleophilic attack. |

Impact of the 2-Hydroxyethyl Moiety on Overall Chemical Behavior

One of the most significant possibilities is an intramolecular transesterification reaction. Under appropriate conditions (e.g., in the presence of a base or acid catalyst), the hydroxyl group can attack the carbonyl carbon of the lactone. This could lead to a ring-opening and subsequent formation of a new, larger ring system or oligomeric/polymeric structures. The propensity for this intramolecular reaction is dependent on the conformational flexibility of the molecule, which would dictate the proximity of the hydroxyl group to the lactone carbonyl.

Furthermore, the hydroxyl group can act as a site for further chemical modifications, such as esterification, etherification, or oxidation, without affecting the oxooxane ring directly, thus allowing for the synthesis of a variety of derivatives. The presence of the hydroxyl group also increases the polarity and hydrophilic character of the molecule.

Steric and Electronic Effects of Functional Groups on Reactivity

As previously mentioned, both steric and electronic effects of any functional groups on the this compound system are paramount in determining its reactivity.

Electronic Effects: The electronic nature of a substituent on the oxooxane ring can be quantified by its Hammett parameter. Electron-withdrawing substituents (positive Hammett values) will increase the rate of nucleophilic attack on the lactone carbonyl. In contrast, electron-donating substituents (negative Hammett values) will decrease the reaction rate. The ester group at the 3-position in the title compound has an electron-withdrawing character, thus activating the lactone.

Steric Effects: The size and spatial arrangement of substituents can dramatically influence reaction rates. Bulky groups can shield the electrophilic centers of the molecule—namely the lactone carbonyl carbon and the ester carbonyl carbon—from the approach of nucleophiles. This steric hindrance is a critical factor in controlling regioselectivity in molecules with multiple reactive sites. For instance, a bulky nucleophile might preferentially attack the less hindered ester carbonyl over the more sterically encumbered lactone carbonyl.

Table 2: Research Findings on Steric and Electronic Effects in Lactone Systems

| Study Focus | Key Finding | Implication for this compound |

| Reactivity of substituted δ-valerolactones | Alkyl substituents generally decrease the rate of ring-opening polymerization. rsc.org | Substituents on the oxooxane ring would likely modulate its stability and reactivity towards ring-opening. |

| Hydrolysis of lactones | The rate of hydrolysis is sensitive to the electronic nature of substituents on the ring. nih.gov | The ester group at C3 is expected to accelerate the hydrolysis of the oxooxane ring compared to unsubstituted δ-valerolactone. |

| Intramolecular reactions of hydroxy esters | The hydroxyl group can act as an intramolecular catalyst in aminolysis of esters. researchgate.net | The 2-hydroxyethyl moiety could potentially catalyze reactions involving the oxooxane ring. |

Conformational Effects on Reaction Rates and Selectivity

The three-dimensional shape of this compound plays a crucial role in its reactivity. The oxooxane ring typically adopts a chair or boat-like conformation, similar to cyclohexane. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers can significantly impact reaction rates and stereoselectivity.

For example, for the intramolecular transesterification mentioned in section 8.2 to occur, the molecule must adopt a conformation where the hydroxyl group of the 2-hydroxyethyl moiety is close to the lactone carbonyl carbon. The stability of this conformation relative to others will determine the feasibility and rate of this intramolecular reaction.

Furthermore, the stereochemical outcome of reactions at chiral centers within the molecule is often dictated by the conformational preferences of the transition state. Nucleophilic attack on the carbonyl group of the oxooxane ring, for instance, may occur preferentially from one face of the ring, leading to a specific stereoisomer of the product. This selectivity is governed by the steric and electronic interactions within the transition state, which are, in turn, dependent on the molecule's conformation.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The known reactivity of 2-Hydroxyethyl 2-oxooxane-3-carboxylate, primarily centered around its carboxyl and hydroxyl functionalities, represents only the tip of the iceberg. Future research will undoubtedly focus on uncovering latent reactivity and developing novel chemical transformations. For instance, the strategic activation of C-H bonds within the oxooxane ring could open up avenues for late-stage functionalization, enabling the synthesis of complex derivatives with unique properties.

Furthermore, exploring reactions that proceed via unconventional mechanisms, such as radical-mediated pathways or photoredox catalysis, could lead to unprecedented molecular architectures. The development of catalytic systems that can selectively target specific positions on the molecule will be crucial in expanding its synthetic utility. A deeper understanding of its reactivity will not only enrich the toolbox of synthetic chemists but also provide a foundation for the development of novel functional molecules.

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The inherent structural features of this compound make it an attractive building block for the creation of advanced functional materials. The presence of both a rigid cyclic backbone and flexible side chains offers a unique combination of properties that can be exploited in materials science.